molecular formula C20H22N2OS B418388 4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide

4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide

Katalognummer: B418388
Molekulargewicht: 338.5g/mol
InChI-Schlüssel: ZPUUNOYTHXECSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound that contains an oxadiazole ring

Eigenschaften

Molekularformel

C20H22N2OS

Molekulargewicht

338.5g/mol

IUPAC-Name

2-[(4-tert-butylphenyl)methylsulfanyl]-5-(3-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H22N2OS/c1-14-6-5-7-16(12-14)18-21-22-19(23-18)24-13-15-8-10-17(11-9-15)20(2,3)4/h5-12H,13H2,1-4H3

InChI-Schlüssel

ZPUUNOYTHXECSI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(C)(C)C

Kanonische SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide typically involves the reaction of 4-tert-butylbenzyl chloride with 3-methylbenzoic acid hydrazide in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

Wirkmechanismus

The mechanism of action of 4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-(2-methylphenyl)-1,3,4-oxadiazole

Uniqueness

4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the specific positioning of the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.